molecular formula C21H17N3O B10980629 [2-(4-ethylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone

[2-(4-ethylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone

Cat. No.: B10980629
M. Wt: 327.4 g/mol
InChI Key: PCJLEIDBTUWJCE-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with an ethylphenyl group and a pyrazolylmethanone moiety

Preparation Methods

The synthesis of 2-(4-ethylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethylphenyl group through Friedel-Crafts alkylation. The final step involves the formation of the pyrazolylmethanone moiety via a condensation reaction with an appropriate pyrazole derivative. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

2-(4-ethylphenyl)quinolin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonyl chlorides.

    Condensation: The pyrazolylmethanone moiety can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

2-(4-ethylphenyl)quinolin-4-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrazolylmethanone moiety can form hydrogen bonds with protein residues, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(4-ethylphenyl)quinolin-4-ylmethanone include:

    Quinoline derivatives: These compounds share the quinoline core and exhibit similar chemical reactivity and biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring often have comparable pharmacological properties and are used in similar research applications.

    Ethylphenyl-substituted compounds: These compounds have similar structural features and are studied for their potential in various fields, including medicinal chemistry and materials science.

The uniqueness of 2-(4-ethylphenyl)quinolin-4-ylmethanone lies in its combined structural elements, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone

InChI

InChI=1S/C21H17N3O/c1-2-15-8-10-16(11-9-15)20-14-18(21(25)24-13-5-12-22-24)17-6-3-4-7-19(17)23-20/h3-14H,2H2,1H3

InChI Key

PCJLEIDBTUWJCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4

Origin of Product

United States

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